molecular formula C8H8N2O B13929657 3,6-Dimethylisoxazolo[5,4-b]pyridine CAS No. 516500-09-7

3,6-Dimethylisoxazolo[5,4-b]pyridine

Cat. No.: B13929657
CAS No.: 516500-09-7
M. Wt: 148.16 g/mol
InChI Key: DHXCIYVZAONJEO-UHFFFAOYSA-N
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Description

3,6-Dimethylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isoxazoles and pyridines It is characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine can be achieved through various methods. One efficient method involves a three-component, one-pot synthesis using 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, and aromatic aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid or iodine . The reaction conditions typically involve heating the reaction mixture in a suitable solvent such as dichloromethane.

Industrial Production Methods

Multi-component reactions (MCRs) are favored due to their efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3,6-Dimethylisoxazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,6-Dimethylisoxazolo[5,4-b]pyridine include:

Uniqueness

What sets this compound apart from similar compounds is its unique fused ring system and the specific positions of the methyl groups

Properties

CAS No.

516500-09-7

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C8H8N2O/c1-5-3-4-7-6(2)10-11-8(7)9-5/h3-4H,1-2H3

InChI Key

DHXCIYVZAONJEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=NO2)C

Origin of Product

United States

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